Cas no 134434-31-4 (3-Isoquinolinol(9CI))

3-Isoquinolinol(9CI) 化学的及び物理的性質
名前と識別子
-
- 3-Isoquinolinol(9CI)
- 7651-81-2
- 2H-isoquinolin-3-one
- 134434-31-4
- DS-1766
- Isoquinolin-3(2H)-one
- GYPOFOQUZZUVQL-UHFFFAOYSA-N
- DB-031214
- P10536
- DB-339426
- DTXSID20997882
- AKOS006221462
- SCHEMBL147859
- Q-102049
- 3(2H)-Isoquinolinone
- 2,3-dihydroisoquinolin-3-one
- 3-hydroxy-isoquinoline
- H1451
- PB24595
- AC-7300
- EN300-109187
- PS-3533
- CS-0166779
- MFCD00075524
- MFCD07809542
- Isoquinolin-3-ol
- AKOS005206802
- SY005563
- isoquinolinium-3-oxide
- Z1203731786
- 3-Hydroxyisoquinoline
- 3-Hydroxyisoquinoline, 99%
- CS-W018251
- 3-Isoquinolinol
- isoquinoline, 3-hydroxy-
- 2H-3-isoquinolone
-
- MDL: MFCD00075524
- インチ: InChI=1S/C9H7NO/c11-9-5-7-3-1-2-4-8(7)6-10-9/h1-6H,(H,10,11)
- InChIKey: GYPOFOQUZZUVQL-UHFFFAOYSA-N
- ほほえんだ: C1=CC2=CC(=O)NC=C2C=C1
計算された属性
- せいみつぶんしりょう: 145.052763847g/mol
- どういたいしつりょう: 145.052763847g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 319
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
3-Isoquinolinol(9CI) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB467648-5 g |
Isoquinolin-3-ol, 95%; . |
134434-31-4 | 95% | 5g |
€112.50 | 2023-07-18 | |
eNovation Chemicals LLC | Y1213196-100g |
Isoquinolin-3-ol |
134434-31-4 | 95% | 100g |
$800 | 2024-07-23 | |
abcr | AB467648-100g |
Isoquinolin-3-ol, 95%; . |
134434-31-4 | 95% | 100g |
€599.00 | 2024-06-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1237419-10g |
Isoquinolin-3-ol |
134434-31-4 | 95% | 10g |
¥665 | 2023-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL359-50mg |
3-Isoquinolinol(9CI) |
134434-31-4 | 95+% | 50mg |
56.0CNY | 2021-07-14 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SL359-1g |
3-Isoquinolinol(9CI) |
134434-31-4 | 95+% | 1g |
290.0CNY | 2021-07-14 | |
abcr | AB467648-25g |
Isoquinolin-3-ol, 95%; . |
134434-31-4 | 95% | 25g |
€516.10 | 2025-02-19 | |
1PlusChem | 1P00AIWV-5g |
3-Isoquinolinol(9CI) |
134434-31-4 | 97% | 5g |
$79.00 | 2023-12-22 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I81790-1g |
Isoquinolin-3-ol |
134434-31-4 | 95% | 1g |
¥148.0 | 2024-07-19 | |
Ambeed | A620986-5g |
Isoquinolin-3-ol |
134434-31-4 | 95% | 5g |
$102.0 | 2024-04-24 |
3-Isoquinolinol(9CI) 関連文献
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Kevin M. Allan,Boram D. Hong,Brian M. Stoltz Org. Biomol. Chem. 2009 7 4960
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Gang Li,Hieu M. Duong,Zhonghan Zhang,Jinchong Xiao,Lei Liu,Yanli Zhao,Hua Zhang,Fengwei Huo,Shuzhou Li,Jan Ma,Fred Wudl,Qichun Zhang Chem. Commun. 2012 48 5974
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3. o-Quinonoid compounds. Part V. Derivatives of 2,3-naphthoquinone dimethideD. W. Jones,R. L. Wife J. Chem. Soc. Perkin Trans. 1 1972 2722
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Jinfeng Zhao,Junsheng Chen,Yanling Cui,Jing Wang,Lixin Xia,Yumei Dai,Peng Song,Fengcai Ma Phys. Chem. Chem. Phys. 2015 17 1142
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Ben S. Pilgrim,Alice E. Gatland,Carlos H. A. Esteves,Charlie T. McTernan,Geraint R. Jones,Matthew R. Tatton,Panayiotis A. Procopiou,Timothy J. Donohoe Org. Biomol. Chem. 2016 14 1065
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Neeraj K. Joshi,Alexander M. Polgar,Ronald P. Steer,Matthew F. Paige Photochem. Photobiol. Sci. 2016 15 609
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D. W. Jones J. Chem. Soc. C 1969 1729
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Neeraj Kumar Joshi,Priyanka Arora,Sanjay Pant,Hem Chandra Joshi Photochem. Photobiol. Sci. 2014 13 929
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9. The tautomerism of 3-hydroxyisoquinolinesD. A. Evans,G. F. Smith,M. A. Wahid J. Chem. Soc. B 1967 590
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10. Synthesis of N-methyl-N-(1-methylpropyl)-1-(2-chlorophenyl)isoquinoline-3-[11C]carboxamide ([11C-carbonyl]PK11195) and some analogues using [11C]carbon monoxide and 1-(2-chlorophenyl)isoquinolin-3-yl triflateObaidur Rahman,Tor Kihlberg,Bengt L?ngstr?m J. Chem. Soc. Perkin Trans. 1 2002 2699
3-Isoquinolinol(9CI)に関する追加情報
3-Isoquinolinol (9CI): A Comprehensive Overview of CAS No. 134434-31-4
3-Isoquinolinol (9CI), also known by its CAS number 134434-31-4, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This isoquinoline derivative has garnered considerable attention due to its unique structural properties and potential biological activities. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements related to 3-Isoquinolinol (9CI).
Chemical Structure and Properties
3-Isoquinolinol (9CI) is a heterocyclic compound characterized by an isoquinoline ring with a hydroxyl group at the 3-position. The molecular formula of 3-Isoquinolinol (9CI) is C9H7NO, and its molecular weight is 141.16 g/mol. The compound exhibits a yellowish solid form at room temperature and is slightly soluble in water but highly soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO). The presence of the hydroxyl group imparts polarity to the molecule, which can influence its solubility and reactivity in various chemical environments.
Synthesis Methods
The synthesis of 3-Isoquinolinol (9CI) can be achieved through several routes, each with its own advantages and limitations. One common method involves the condensation of 2-aminobenzaldehyde with ethyl acetoacetate, followed by cyclization and hydrolysis steps. Another approach utilizes the Pictet-Spengler reaction, where 2-(2-formylphenyl)ethylamine is reacted with an appropriate ketone or aldehyde to form the isoquinoline ring. Recent advancements in green chemistry have led to the development of more environmentally friendly synthesis methods, such as using microwave-assisted reactions or catalysts derived from renewable sources.
Biological Activities
3-Isoquinolinol (9CI) has been extensively studied for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Research has shown that 3-Isoquinolinol (9CI) can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for treating inflammatory diseases. Additionally, the compound exhibits strong antioxidant activity by scavenging free radicals and protecting cells from oxidative stress. In cancer research, 3-Isoquinolinol (9CI) has demonstrated cytotoxic effects against various cancer cell lines, particularly those derived from breast, lung, and colon cancers.
Clinical Applications and Research
The potential clinical applications of 3-Isoquinolinol (9CI) are being actively explored in preclinical studies. Recent research has focused on its use as a therapeutic agent for inflammatory conditions such as rheumatoid arthritis and Crohn's disease. Clinical trials are underway to evaluate the safety and efficacy of 3-Isoquinolinol (9CI)-based formulations in these conditions. Moreover, the compound's anticancer properties have led to investigations into its use as a chemotherapeutic agent or adjuvant therapy in combination with existing treatments.
Mechanisms of Action
The biological activities of 3-Isoquinolinol (9CI) are attributed to its ability to modulate various cellular pathways. For instance, its anti-inflammatory effects are mediated through the inhibition of nuclear factor-kappa B (NF-κB) activation and the downregulation of pro-inflammatory gene expression. The antioxidant properties of 3-Isoquinolinol (9CI) strongare linked to its ability to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase. In cancer cells, the compound induces apoptosis by activating caspase-dependent pathways and disrupting mitochondrial function.
Safety Considerations
Safety is a critical aspect when considering the clinical application of any new compound. Preclinical studies have shown that 3-Isoquinolinol (9CI) strongexhibits low toxicity at therapeutic concentrations. However, further research is needed to fully understand its long-term safety profile and potential side effects. Ongoing toxicology studies are evaluating the compound's effects on major organ systems and assessing its genotoxicity.
FUTURE DIRECTIONS AND CONCLUSIONS
The growing body of research on 3-Isoquinolinol (9CI)< /STRONG > highlights its promising potential as a therapeutic agent for various diseases . Continued investigation into its mechanisms of action , clinical efficacy , and safety will be crucial for advancing this compound from preclinical studies to clinical trials . Collaborative efforts between academic researchers , pharmaceutical companies , and regulatory agencies will be essential for translating these findings into tangible health benefits for patients . As our understanding of 3-Isoquinolinol (9CI)< /STRONG > deepens , it may emerge as a valuable tool in the arsenal against inflammatory diseases , oxidative stress -related disorders , and cancer .
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